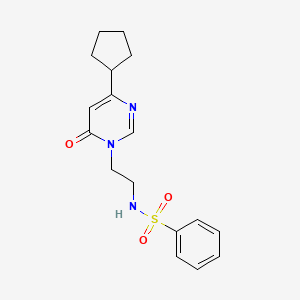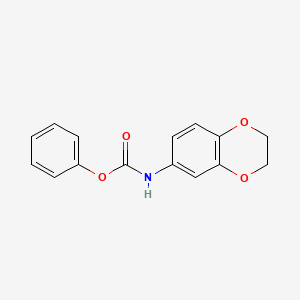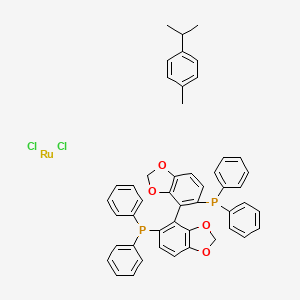 (R)-(+)-5,5'-ビス(ジフェニルホスフィノ)-4,4'-ビ-1,3-ベンゾジオキソールルテニウム(II) クロリド CAS No. 944451-29-0"
>
(R)-(+)-5,5'-ビス(ジフェニルホスフィノ)-4,4'-ビ-1,3-ベンゾジオキソールルテニウム(II) クロリド CAS No. 944451-29-0"
>
クロロ(R)-(+)-5,5'-ビス(ジフェニルホスフィノ)-4,4'-ビ-1,3-ベンゾジオキソールルテニウム(II) クロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxoleruthenium(II) chloride is a chiral phosphine ligand used for enantioselective synthesis . It is also known as [®-Binap RuCl p-cymene]Cl . The compound is used in the production of homogeneous catalyst technologies .
Synthesis Analysis
The synthesis of this compound involves the reaction of [RuCl2(p-cymene)]2 with (DPPF), where p-cymene is a cycloheptanenated cyclic hydrocarbon and DPPF is Bis(diphenylphosphine) biphenyl .Molecular Structure Analysis
The molecular formula of this compound is C54H46Cl2P2Ru . The empirical formula is [RuCl(p-cymene)®-BINAP]Cl . The molecular weight is 928.88 .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the synthesis of chiral acid derivatives by asymmetrical hydrogenation of the corresponding (E)-allylic ethers in the preparation of spiro-substituted glutaramide derivatives . It is also used in the asymmetric hydrogenation of halogenated acetophenones to enantioselectively pure halogenated phenyl ethanol derivatives .Physical and Chemical Properties Analysis
The compound is a powder with a red-orange color . The metal content is theoretically 11% . The compound is air sensitive .科学的研究の応用
- ルテニウム錯体は、C-H結合を活性化する能力により、触媒において重要な役割を果たします。 この化合物は、芳香族化合物や窒素含有分子のC-H活性化を含む、さまざまな反応における触媒特性について研究されています .
- 例えば、この錯体とアリールイミンおよび酢酸カリウムの反応により、C-H結合活性化を介して安定なシクロメタレートされたルテニウム(II)錯体が生成されます。 これらの錯体は、N-フェニルピラゾール、2-フェニル-2-オキサゾリン、ベンゾ[h]キノリンなどのさまざまな基質に適用できます .
触媒作用とC-H活性化
作用機序
Target of Action
Similar ruthenium complexes have been studied for their anti-metastatic activities , suggesting that they may target cancer cells.
Mode of Action
It is known that ruthenium complexes can interact with various biomolecules within cells , which could contribute to their observed effects.
Biochemical Pathways
The anti-metastatic activities of similar ruthenium complexes suggest that they may influence pathways related to cell proliferation and migration .
Result of Action
Similar ruthenium complexes have demonstrated anti-metastatic properties , suggesting that they may inhibit the spread of cancer cells.
Action Environment
It is known that the complex is a red-colored, diamagnetic solid , which suggests that its stability and activity may be influenced by factors such as temperature and light exposure.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride involves the reaction of (R)-(+)-BINAP with ruthenium trichloride to form the corresponding ruthenium complex, which is then reacted with P-cymene and chloroform to yield the final product.", "Starting Materials": [ "(R)-(+)-BINAP", "Ruthenium trichloride", "P-cymene", "Chloroform" ], "Reaction": [ "1. Dissolve (R)-(+)-BINAP in anhydrous dichloromethane.", "2. Add ruthenium trichloride to the solution and stir for 2 hours at room temperature.", "3. Add P-cymene to the reaction mixture and stir for an additional 2 hours.", "4. Slowly add chloroform to the reaction mixture and stir for 4 hours at room temperature.", "5. Filter the resulting solid and wash with diethyl ether to yield Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride." ] } | |
CAS番号 |
944451-29-0 |
分子式 |
C51H53Cl2O4P2RuS-3 |
分子量 |
995.9 g/mol |
IUPAC名 |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;sulfane;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru.H2S/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;;1H2/q;;3*-1;;;+2;/p-2 |
InChIキー |
KZYIXVZUDNCDQM-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
正規SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.S.[Cl-].Cl[Ru+] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


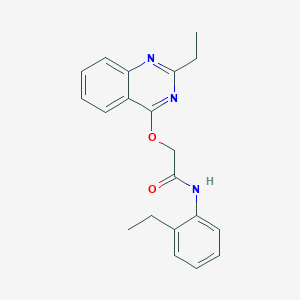
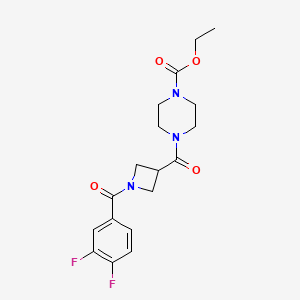

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)
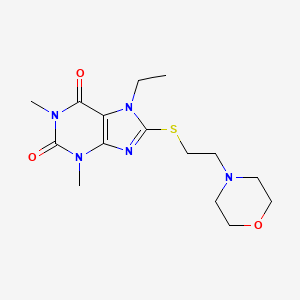

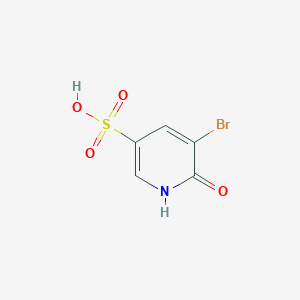
![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)
![N-(3,5-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2510522.png)

